Spiro[4.5]decane-1-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
spiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-5-4-8-11(9)6-2-1-3-7-11/h9H,1-8H2,(H,12,13) |
InChI Key |
WZCCMMFDZFPIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2C(=O)O |
Origin of Product |
United States |
The Strategic Importance of Spirocyclic Systems in Chemical Biology and Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single common atom, are gaining prominence in chemical biology and drug discovery. Their inherent three-dimensionality provides a distinct advantage over traditional flat, aromatic structures. This spatial arrangement allows for a more precise orientation of functional groups, enabling enhanced and more specific interactions with biological targets such as proteins and enzymes.
The rigidity of the spirocyclic core can lock a molecule into a bioactive conformation, which can lead to improved efficacy and selectivity. Furthermore, the increased fraction of sp3-hybridized carbon atoms in spirocycles generally correlates with improved physicochemical properties, such as higher solubility and better metabolic stability, which are crucial for the development of successful drug candidates. The introduction of a spirocyclic moiety can also modulate a compound's lipophilicity and pharmacokinetic profile, addressing common challenges encountered in the optimization of lead compounds.
The Spiro 4.5 Decane Scaffold: a Privileged Motif in Bioactive Molecules
The spiro[4.5]decane scaffold, consisting of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring through a spiro-center, is a recurring structural motif in a variety of bioactive molecules and natural products. Its presence is associated with a wide range of biological activities, highlighting its versatility as a template for drug design.
Derivatives of the spiro[4.5]decane system have been investigated for their potential as anticonvulsants, showcasing the therapeutic relevance of this scaffold. For instance, research into spiro[4.5]decane derivatives as cyclic analogs of valproic acid, a widely used antiepileptic drug, underscores the potential of this chemical framework in neurology. nih.govacs.org Beyond this, the spiro[4.5]decane core is found in compounds targeting various other biological pathways, demonstrating its broad applicability in medicinal chemistry. The structural diversity of naturally occurring spirocyclic compounds, including those with the spiro[4.5]decane framework, provides a rich source of inspiration for the design of novel bioactive agents.
Below is a data table of representative bioactive compounds containing the spiro[4.5]decane moiety, illustrating the diverse therapeutic areas where this scaffold has shown potential.
| Compound Class | Therapeutic Target/Activity |
| Spiro-hydantoins | Anticonvulsant |
| Spiro-piperidines | CNS disorders |
| Spiro-alkaloids | Anticancer, Antimicrobial |
| Spiro-lactones | Anti-inflammatory |
The Rationale and Academic Context for Investigating Spiro 4.5 Decane 1 Carboxylic Acid
Established Synthetic Pathways to the Spiro[4.5]decane Core
The foundational task in synthesizing these molecules is the construction of the spirocyclic carbon skeleton. niscpr.res.in A variety of robust methods have been established for this purpose, each offering unique advantages in terms of starting materials and achievable complexity.
Cyclization reactions represent a cornerstone in the synthesis of spiro[4.5]decane systems. Ring-closing metathesis (RCM) has proven to be a powerful tool; for instance, a formal total synthesis of the spiro[4.5]decane-containing natural products acorone (B159258) and isoacorone (B13761184) was developed using an RCM reaction as the key step to form the spirocyclic framework from a diene precursor. niscpr.res.inepa.gov Another prominent cyclization strategy is the Claisen rearrangement, a type of niscpr.res.inniscpr.res.in-sigmatropic rearrangement. This method has been effectively used to construct fully functionalized spiro[4.5]decanes with excellent stereoselectivity in a single step, as demonstrated in the total synthesis of (-)-gleenol. researchgate.net Gold(I)-catalyzed vinylogous Conia-ene reactions have also been developed, which allow for the construction of densely functionalized spiro[4.5]-deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones in good yields (52-81%). researchgate.net Furthermore, intramolecular Michael additions provide another route to the spiro[4.5]decane system. acs.org
While less common, oxidative cleavage can be a strategic approach to forming a spirocenter. This methodology typically involves the synthesis of a fused bicyclic system, which is then cleaved at a specific bond to generate the spirocyclic structure. For example, the oxidation of a spirocyclic oxindole (B195798) derivative can lead to decarboxylation and ring expansion, demonstrating how oxidative conditions can manipulate ring systems to form new structures. nih.gov Although not a direct cleavage to form the spirocenter itself, this illustrates the principle of using oxidation to induce significant structural changes. The general strategy involves creating a bicyclic precursor with a double bond at the fusion point, which can then be subjected to ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage to unmask two carbonyl groups, setting the stage for an intramolecular cyclization to form the spirocycle.
Rearrangements and ring expansions are elegant and powerful methods for assembling the spiro[4.5]decane core. The oxy-Cope rearrangement, for example, has been utilized in the synthesis of spiro[4.5]deca-6,9-dien-8-one derivatives. free.fr Wagner-Meerwein rearrangements are also pivotal; treatment of spiro[5.4]decenones with trifluoroacetic acid can induce a domino "elimination-double-Wagner-Meerwein-rearrangement" to yield bicyclo[4.4.0]decanes, showcasing the intricate carbocation-driven transformations that can assemble complex cyclic systems. nih.gov Such rearrangements can reconfigure a fused or larger spirocyclic system into the desired spiro[4.5]decane framework. chemistrysteps.com In one notable example, an Eschenmoser rearrangement was a key step in the synthesis of spiro[4.5]decane analogues of calcitriol. nih.gov
Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular architectures from simple starting materials in a single pot, adhering to the principles of atom economy and green chemistry. nih.govpreprints.orgmdpi.com A diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through a [3+2] cycloaddition of cyclopropylamines with olefins, employing a synergistic combination of photocatalysis and organocatalysis. mdpi.comresearchgate.net This method provides the desired spiro[4.5]decane derivatives with high diastereoselectivity.
mdpi.comresearchgate.net| Reactant 1 | Reactant 2 | Catalysis | Product Type | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|---|---|
| 2-Methylene-tetrahydronaphtalene-1-ones | N-Cyclopropylanilines | Photocatalysis & Chiral Phosphoric Acid | 2-Amino-spiro[4.5]decane-6-ones | Up to 99:1 | Up to 88% |
Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers
Controlling the three-dimensional arrangement of atoms is paramount in modern synthetic chemistry, especially for chiral molecules like this compound. The development of enantioselective and diastereoselective methods is crucial for accessing specific stereoisomers. rsc.org
Asymmetric catalysis is a powerful strategy for constructing chiral molecules with high enantiomeric purity. youtube.com This is achieved using a small amount of a chiral catalyst to direct the formation of one enantiomer over the other. youtube.com In the context of spirocycles, palladium-catalyzed asymmetric (4+2) dipolar cyclizations have been developed to synthesize chiral spiro-indenes with high enantio- and diastereoselectivities (up to 97% ee and 19:1 dr). oaepublish.com Organocatalysis has also emerged as a major tool. For instance, the synthesis of 2-amino-spiro[4.5]decane-6-ones was achieved with high diastereoselectivity using a BINOL-derived chiral phosphoric acid as the catalyst under photocatalyst-free conditions. mdpi.com The field of catalytic asymmetric synthesis of spirooxindoles, a related class of spirocycles, has seen significant growth, demonstrating the broad utility of this approach. rsc.org These methods, which utilize chiral metal complexes or small organic molecules as catalysts, are essential for producing enantiomerically enriched spiro[4.5]decane precursors that can be converted to the target carboxylic acid.
| Reaction Type | Catalyst System | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| (4+2) Dipolar Cyclization | Palladium / Chiral Ligand | Chiral Spiro-indenes | Up to 97% ee, 19:1 dr | oaepublish.com |
| [3+2] Cycloaddition | Chiral Phosphoric Acid | 2-Amino-spiro[4.5]decane-6-ones | Up to 99:1 dr | mdpi.com |
Organocatalytic Approaches to Enantiopure Spiro[4.5]decane Derivatives
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. In the context of spiro[4.5]decane systems, organocatalytic strategies have been successfully employed to construct the spirocyclic core with high levels of stereocontrol.
One notable approach involves a synergistic combination of photocatalysis and organocatalysis to achieve a [3+2] cycloaddition for the synthesis of functionalized spiro[4.5]decane derivatives. For instance, the reaction of 2-methylene-tetrahydronaphthalene-1-ones with N-cyclopropylanilines, catalyzed by a chiral phosphoric acid, yields 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). aragen.comresearchgate.net This method is advantageous due to its mild, metal-free reaction conditions and 100% atom economy. aragen.comresearchgate.net While this example does not directly yield a carboxylic acid, the resulting amino- and keto-functionalities serve as versatile handles for further transformations to obtain the desired this compound.
The principles of organocatalysis have also been applied to the synthesis of other spirocyclic systems, which can be conceptually extended to spiro[4.5]decanes. For example, the use of Schreiner's thiourea (B124793) organocatalyst in a three-component 1,3-dipolar cycloaddition has been shown to produce enantiopure spiroacenaphthyl-pyrrolidines with excellent regio- and diastereoselectivity. nih.gov These examples underscore the potential of organocatalysis to create chiral spiro[4.5]decane frameworks, which are essential precursors for the synthesis of enantiopure this compound.
Table 1: Organocatalytic Synthesis of Spiro[4.5]decane Derivatives
| Starting Materials | Catalyst | Product | Diastereoselectivity | Reference |
|---|
Chiral Auxiliary-Mediated Strategies for this compound Precursors
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly useful for the synthesis of complex molecules where direct catalytic asymmetric methods are not yet established. nih.gov The general approach involves coupling the starting material to a chiral auxiliary, performing the key diastereoselective bond-forming reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. wikipedia.org
In the synthesis of spirocyclic compounds, chiral auxiliaries can be employed to control the formation of the spirocenter. For instance, a highly efficient enantioselective synthesis of spirooxoindoles has been achieved using a bicyclic lactam as a chiral auxiliary. aragen.comresearchgate.net In this method, the chiral auxiliary controls a regio- and asymmetric C-selective SNAr reaction, leading to the formation of the spiro core with excellent diastereoselectivity. aragen.comresearchgate.net Although this specific example produces a different spirocyclic system, the underlying principle can be adapted for the synthesis of this compound precursors.
A hypothetical chiral auxiliary-mediated synthesis of a this compound precursor could involve the following steps:
Attachment of a chiral auxiliary (e.g., an Evans oxazolidinone or a Oppolzer's camphorsultam) to a cyclopentane (B165970) derivative bearing a suitable functional group for cyclization.
A diastereoselective intramolecular alkylation or Michael addition to form the spiro[4.5]decane ring system. The steric and electronic properties of the chiral auxiliary would direct the formation of one diastereomer over the other.
Removal of the chiral auxiliary to yield the enantiomerically enriched spiro[4.5]decane precursor, which can then be converted to the target carboxylic acid.
The success of this strategy hinges on the ability of the chiral auxiliary to effectively bias the stereochemical outcome of the cyclization step. wikipedia.org
Functional Group Transformations of the Carboxylic Acid Moiety
Once the this compound core has been synthesized, the carboxylic acid group can be further modified to produce a variety of derivatives.
Esterification and Amidation Reactions
Esterification and amidation are fundamental transformations of carboxylic acids. For a sterically hindered carboxylic acid like this compound, standard methods may require optimization. The use of coupling reagents is common to activate the carboxylic acid. For example, a Brønsted acid-catalyzed atroposelective coupling of carboxylic acids with amines and alcohols using ynamides as coupling reagents has been reported, which could be applicable. researchgate.net Another efficient method for the synthesis of esters and amides from a wide range of carboxylic acids involves the use of KPF6 as a promoter, offering good to excellent yields. Deoxyfluorinating reagents like 2-pyridinesulfonyl fluoride (B91410) can also facilitate one-pot synthesis of amides and esters from carboxylic acids under mild conditions.
Table 2: Reagents for Esterification and Amidation of Carboxylic Acids
| Transformation | Reagents | Product | Reference |
|---|---|---|---|
| Amidation/Esterification | Ynamides, Brønsted acid | Amide/Ester | researchgate.net |
| Amidation/Esterification | KPF6 | Amide/Ester |
Reduction and Decarboxylation Pathways
The carboxylic acid moiety of this compound can be reduced to a primary alcohol. Due to the stability of carboxylic acids, strong reducing agents are typically required. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation, effectively reducing carboxylic acids to primary alcohols. Borane (BH3), often used as a complex with tetrahydrofuran (B95107) (BH3·THF), is another powerful reducing agent that can selectively reduce carboxylic acids in the presence of other functional groups like ketones and esters.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another possible transformation. While this reaction typically occurs readily with β-keto acids upon heating, the decarboxylation of a simple alkanoic carboxylic acid like this compound is more challenging and would require more forcing conditions or specific methodologies, such as tandem reduction/decarboxylation using bimetallic nanoparticles.
Spectroscopic Techniques for Comprehensive Structural Confirmation (e.g., High-Resolution NMR, Mass Spectrometry)
The foundational step in characterizing any novel compound is the confirmation of its molecular structure. For this compound, a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides a detailed picture of its atomic connectivity and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the carbon skeleton.
¹³C NMR: The spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, confirming the absence of molecular symmetry. Key signals would include the quaternary spiro carbon, the carbonyl carbon of the carboxylic acid (deshielded to ~175-185 ppm), and the various methylene (B1212753) (CH₂) and methine (CH) carbons of the cyclopentane and cyclohexane (B81311) rings. Studies on related spiro[4.5]decane systems help in assigning the relative configuration based on the chemical shifts. nih.gov
¹H NMR: The proton spectrum provides information on the local electronic environment and connectivity of protons. The protons on the carbon adjacent to the carboxylic acid group would be deshielded. The complex overlapping signals from the aliphatic ring protons would require advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton-proton and proton-carbon correlations.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
The molecular formula of this compound is C₁₁H₁₈O₂. HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or a related ion like [M+H]⁺ or [M-H]⁻, confirming this composition.
The fragmentation pattern in the mass spectrum offers further structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (•OH), the carboxyl group (•COOH), or cleavage of the bond alpha to the carbonyl group.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Key Feature | Information Provided |
|---|---|---|
| ¹³C NMR | ~11 distinct signals; Signal at ~175-185 ppm | Confirms carbon count and presence of carboxylic acid |
| ¹H NMR | Complex aliphatic signals; Deshielded proton alpha to COOH | Proton environment and basic connectivity |
| HRMS | Accurate mass for C₁₁H₁₈O₂ | Unambiguous molecular formula |
| MS/MS | Characteristic loss of functional groups (e.g., COOH) | Structural fragment information |
X-ray Crystallographic Analysis for Absolute Stereochemistry Determination
The spiro atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. While NMR can help define the relative stereochemistry between different parts of the molecule, it cannot determine the absolute configuration (i.e., whether it is the R or S enantiomer). For this, single-crystal X-ray diffraction (XRD) is the gold standard. nih.gov
This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to build a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule.
To determine the absolute configuration, anomalous scattering effects must be measured. mit.edu This phenomenon, which is more pronounced for heavier atoms, causes small but measurable differences in the diffraction intensities of specific reflection pairs (known as Bijvoet pairs). nih.gov Analysis of these differences allows for the unambiguous assignment of the absolute stereochemistry. A key statistical indicator, the Flack parameter, is used to validate the assignment; a value close to 0 indicates the correct absolute structure has been determined, while a value near 1 suggests the inverted structure is correct. mit.edu Although challenging for molecules containing only light atoms like carbon, oxygen, and hydrogen, modern diffractometers and computational methods have made it possible to determine the absolute configuration even without a heavy atom present, provided the crystal quality is high. mit.edu
Conformational Analysis of the Spiro[4.5]decane System
Cyclohexane Ring: The six-membered ring predominantly adopts a low-energy chair conformation to minimize both angle strain and torsional strain from eclipsing hydrogen atoms. Boat and twist-boat conformations are significantly higher in energy and are typically only considered as transition states.
Cyclopentane Ring: The five-membered ring is more flexible. Its most stable conformations are the envelope (with four atoms coplanar and one out of the plane) and the twist (with three atoms coplanar and two on opposite sides of the plane). These conformations rapidly interconvert.
Substituent Orientation: The connection of the two rings at the spiro center and the position of the carboxylic acid group on the cyclopentane ring create multiple diastereomeric possibilities. The carboxylic acid can be oriented in different positions relative to the cyclohexane ring, leading to distinct conformers with different steric interactions and, consequently, different relative stabilities. The perpendicular arrangement of the two rings is a defining characteristic of the spiro linkage. acs.org
Table 2: Conformational Possibilities in the Spiro[4.5]decane System
| Ring System | Primary Conformation(s) | Key energetic considerations |
|---|---|---|
| Cyclohexane | Chair | Minimizes angle and torsional strain |
| Cyclopentane | Envelope, Twist | Low barrier to interconversion |
Chiroptical Spectroscopy for Enantiomeric Purity and Isomeric Characterization
For chiral molecules, determining the enantiomeric purity (or enantiomeric excess, % ee) is often as important as determining the structure itself. Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are exceptionally suited for this purpose. nih.gov
Vibrational Circular Dichroism (VCD): VCD is a powerful technique that measures the difference in absorbance of left and right circularly polarized infrared light during vibrational transitions. nih.govusp.org
Principle: While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign. nih.gov
Enantiomeric Purity: This property allows for the direct and quantitative measurement of enantiomeric excess. By preparing mixtures with known ratios of the two enantiomers, a calibration curve can be constructed by plotting VCD signal intensity against % ee. The % ee of an unknown sample can then be determined from its measured VCD spectrum. This method is highly valuable, especially for compounds that lack a UV chromophore, which would preclude analysis by more traditional electronic circular dichroism. researchgate.net
Isomeric Characterization: VCD, in conjunction with quantum mechanical calculations, can also serve as a powerful tool for absolute configuration assignment. nih.govresearchgate.net The experimental VCD spectrum of an enantiomerically pure sample can be compared to the theoretically calculated spectra for the R and S configurations. A match between the experimental and a calculated spectrum provides strong evidence for that specific absolute configuration.
Other chiroptical methods like electronic circular dichroism (CD) can also be applied, particularly if the molecule is derivatized with a chromophore, to generate signals that can be used for the determination of enantiomeric composition and concentration. nih.govacs.org
Computational Chemistry and Molecular Modeling Studies of Spiro 4.5 Decane 1 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules like spiro[4.5]decane-1-carboxylic acid. These methods provide detailed insights into the electronic structure, which governs the molecule's stability, reactivity, and intermolecular interactions.
Detailed research findings from studies on related spirocyclic systems demonstrate the utility of these computational approaches. For instance, DFT calculations have been successfully applied to various spiro compounds to determine optimized molecular structures, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potentials (MEP). nih.govmdpi.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.commdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum calculations. It illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule will interact with biological targets, such as receptor binding sites or enzyme active sites. mdpi.com While specific DFT studies on this compound are not extensively published, the methodologies are well-established for analogous structures. researchgate.netrsc.org For example, quantum chemical computations on 6,10-dioxaspiro[4.5]decane derivatives using the B3LYP/6-311G(d,p) level of theory have shown excellent correlation with experimental spectroscopic data, validating the suitability of the method for analyzing the molecular structure and properties of this class of compounds. researchgate.net
| Computational Method | Basis Set | Properties Investigated | Typical Findings for Spiro Compounds | Reference |
| Density Functional Theory (DFT) | 6-311G(d,p), 6-311++G(d,p), cc-pVDZ | Optimized geometry, HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), NMR chemical shifts | Provides accurate molecular structures. The HOMO-LUMO gap indicates chemical reactivity. MEP maps predict sites for intermolecular interactions. | mdpi.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Various | Electronic transition energies, simulated UV-Vis spectra | Correlates well with experimental electronic spectra, explaining the photophysical properties. | mdpi.com |
| Gauge-Independent Atomic Orbital (GIAO) | 6-311++G(d,p) | NMR chemical shifts | Predicts 1H and 13C NMR spectra that, after scaling, show good agreement with experimental data. | mdpi.com |
Molecular Dynamics Simulations for Conformational Landscape Exploration
MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior in different environments, such as in a solvent. nih.gov This allows for a thorough exploration of accessible conformations and the energy barriers between them. For spirocyclic systems, MD can reveal the preferred chair, boat, or twist-boat conformations of the six-membered ring and the envelope or twist conformations of the five-membered ring.
A study on spiro-epoxides utilized MD trajectories coupled with principal component analysis to construct a complete conformational space, identifying the most stable conformers at room temperature. rsc.org Similarly, MD simulations of a novel spirooxazine derivative provided insights into how solvent interactions induce conformational changes. mdpi.com These studies underscore the capability of MD to map the complex energy surfaces of spiro compounds. Understanding the conformational preferences of this compound is essential, as only specific conformers may be biologically active.
| System Studied | Simulation Focus | Key Findings | Reference |
| Spiro-epoxides | Full conformational analysis | Identified eight conformers for each derivative, with chair-like conformers being predominant and having lower strain. | rsc.org |
| Aza-spiro compounds | Transition state conformations in ring formation | Revealed that transition state puckering preferences depend on reactant geometry and product stereochemistry. | acs.org |
| Spirocyclic foldamers | Conformational preferences in solution | Showed that spiro bis-lactams allow for controlled rotation of a foldamer backbone, enabling access to new helical conformations. | nih.gov |
| Spirooxazine derivative | Conformational changes and solvent effects | Demonstrated that solvent interactions can significantly alter the conformational behavior and stability of the molecule's geometry. | mdpi.com |
Ligand-Protein Docking and Molecular Recognition Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. The spiro[4.5]decane scaffold has been identified as a valuable template for inhibitors of various enzymes.
A significant example is the investigation of spiro[4.5]decanone derivatives as inhibitors of the human prolyl hydroxylase domains (PHDs), which are key enzymes in the cellular response to hypoxia. nih.govrsc.org Crystallographic and docking studies revealed that these inhibitors occupy the 2-oxoglutarate (2OG) binding pocket of PHD2. nih.gov The binding mode involves the chelation of the active site metal ion (Fe(II)) and the projection of a biphenyl (B1667301) group from the spiro core into a specific aromatic pocket, demonstrating a clear mechanism of molecular recognition. nih.gov
Although these studies were performed on spiro[4.5]decanone derivatives, the shared spiro[4.5]decane core suggests that this compound could be explored as a scaffold for targeting similar enzymes. The carboxylic acid group could potentially form key hydrogen bonds or salt bridges with residues in a protein's active site. Docking studies on other spiro compounds have also shown their potential to target a wide range of proteins, including serotonin (B10506) receptors and proteases. nih.govmdpi.com
| Target Protein | Spiro Derivative Class | Key Interactions and Findings | Reference |
| Prolyl Hydroxylase Domain 2 (PHD2) | Spiro[4.5]decanone | Bidentate chelation of the active site metal; biphenyl group projects into an aromatic pocket formed by Trp-258, Trp-389, and Phe-391. | nih.gov |
| 5-HT1A Receptor | 1-Oxa-4-thiaspiro[4.5]decane | Molecular modeling helped rationalize the high affinity and selectivity of agonist compounds. | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Spiro[5,8-methanoquinazoline-2,3′-indoline] | The indole (B1671886) ring of the spiro compounds was predicted to fit into the binding pocket of the protease. | mdpi.com |
| Early Growth Response-1 (EGR-1) | Dimerized spiroindenone | In silico docking supported in vitro results, explaining the inhibitory effect on EGR-1 regulated gene expression. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Spiro[4.5]decane Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized analogs and to guide lead optimization in drug discovery.
Several QSAR studies have been successfully conducted on various classes of spiro compounds. For example, a QSAR study was performed on anti-neoplastic spiro-alkaloids, correlating their structures with antitumor activity against several human cancer cell lines. nih.gov The model was built using molecular descriptors calculated by specialized software, providing insights into the features responsible for the observed biological effects. nih.gov Another study developed QSAR models for spiro[imidazolidine-4,4'(1'H)-quinazoline]-triones as aldose reductase inhibitors, which are relevant to the treatment of diabetic complications. acs.org
These examples demonstrate that the spiro[4.5]decane framework is amenable to QSAR analysis. For a series of this compound derivatives, a QSAR model could be developed by synthesizing and testing a library of compounds with varied substituents on the spirocyclic rings. The resulting model could then predict the activity of new derivatives, streamlining the discovery of compounds with enhanced biological profiles.
| Spiro Compound Class | Biological Activity Modeled | Modeling Approach | Significance | Reference |
| Spiro-alkaloids | Antitumor activity | Molecular descriptors calculated with CODESSA III software | Described the anti-neoplastic properties and guided the design of compounds with activity comparable to Doxorubicin. | nih.gov |
| Spiro[imidazolidine-4,4'(1'H)-quinazoline]-triones | Aldose reductase inhibition | Hansch-Fujita and Free-Wilson methods | Identified structural requirements for potent inhibition and guided the synthesis of more active compounds. | acs.org |
| Spiro[isochromanpiperidine] analogues | Histamine release inhibition | Structure-Activity Relationship (SAR) analysis | Discussed the structural requirements for inhibitory activity. | nih.gov |
| Spiro-β-lactams | Anti-HIV-1 and antiplasmodial activity | Structure-Activity Relationship (SAR) analysis | Provided key information linking structural modulations to potent nanomolar activity against HIV-1. | nih.gov |
Medicinal Chemistry and Biological Activity of Spiro 4.5 Decane 1 Carboxylic Acid and Its Analogs
Spiro[4.5]decane as a Privileged Scaffold in Contemporary Drug Discovery
The spiro[4.5]decane motif, characterized by a cyclopentane (B165970) ring and a cyclohexane (B81311) ring sharing a single carbon atom, is recognized as a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net Privileged scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for drug discovery. The inherent three-dimensional and rigid nature of the spiro[4.5]decane core offers distinct advantages over flat aromatic structures. rsc.org This stereochemically defined structure allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for target proteins. rsc.orgnih.gov
The incorporation of spirocyclic systems like spiro[4.5]decane is a growing trend in modern drug design, aimed at improving the physicochemical properties and pharmacological profiles of drug candidates. nih.gov These scaffolds can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often associated with improved clinical success rates. The introduction of a spiro center can enhance metabolic stability, modulate lipophilicity, and improve aqueous solubility. researchgate.netnih.gov Consequently, the spiro[4.5]decane framework is found in a variety of biologically active compounds, including those with potential as anticancer and anticonvulsant agents. nih.govacs.org
Investigation of Biological Targets and Mechanisms of Action
Enzyme Modulation and Inhibition Profiles (e.g., Prolyl Hydroxylase Domain Inhibitors)
A significant area of investigation for spiro[4.5]decane analogs has been their activity as enzyme inhibitors, particularly targeting the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes. nih.govrsc.orgresearchgate.net PHDs are 2-oxoglutarate (2OG) dependent oxygenases that play a crucial role in cellular oxygen sensing by marking the HIF-α subunit for degradation. rsc.org Inhibition of PHDs stabilizes HIF-α, promoting the transcription of genes involved in erythropoiesis and angiogenesis, which is a therapeutic strategy for anemia and ischemic diseases. rsc.orgresearchgate.net
Spiro[4.5]decanone-based compounds have emerged as a potent class of PHD inhibitors. nih.govrsc.org These molecules act as 2OG competitors, binding to the Fe(II) center in the enzyme's active site. rsc.org Crystallographic studies have shown that the spirocyclic core can extend into both the 2OG and substrate-binding pockets of the PHDs. nih.gov Specifically, the biphenyl (B1667301) group present in some analogs projects into a hydrophobic pocket formed by Trp-258, Trp-389, and Phe-391 residues in PHD2, while also interacting with the catalytically important Arg-322 residue. nih.govnih.gov
Initial studies have demonstrated the potential for developing selective inhibitors based on this scaffold. While some compounds show similar inhibitory activity against both PHD2 and PHD3, suggesting the core itself is not intrinsically isoform-selective, modifications to the scaffold could be exploited to achieve selectivity. nih.gov Furthermore, many of these spiro[4.5]decanone derivatives show high selectivity for PHDs over other related 2-OG oxygenases like Factor Inhibiting HIF (FIH) and the JmjC histone demethylase KDM4A, which is crucial for minimizing off-target effects. nih.govrsc.org
Table 1: Inhibitory Activity of Spiro[4.5]decanone Analogs against PHD2
This table presents the half-maximal inhibitory concentration (IC50) values for selected spiro[4.5]decanone derivatives against truncated human PHD2 (tPHD2), highlighting the impact of different substituents on potency.
| Compound | Substituent (R) | tPHD2 IC50 (μM) | Reference |
| 11 | 3-methyl pyridine (B92270) | 0.253 | nih.gov |
| 12 | 4-methyl pyridine | 0.320 | nih.gov |
| 13 | 3-chloro pyridine | 0.176 | nih.gov |
| 14 | N-methyl imidazole | 0.263 | nih.gov |
| 23 | Pyridine | 0.741 | nih.gov |
| 24 | 4-methoxy pyridine | 0.134 | nih.gov |
| 27 | 3-fluoro-5-methyl pyridine | 0.253 | nih.gov |
Data sourced from studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. nih.gov
Receptor Binding and Signaling Pathway Modulation
Derivatives of the spiro[4.5]decane scaffold have also been evaluated for their ability to bind to various G-protein coupled receptors (GPCRs). One study focused on 1,4-dioxa-spiro[4.5]decane derivatives, specifically a series of arylpiperazines, and tested their binding affinity and functional activity at serotonin (B10506) 5-HT1A and α1-adrenoceptor subtypes. nih.gov
The lead compound in this study, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, was identified as a highly potent and selective 5-HT1A receptor ligand. nih.gov Subsequent synthesis and testing of related analogs revealed that minor structural modifications could shift the activity profile. For instance, certain derivatives emerged as promising α1-receptor antagonists, while another was identified as a potent and efficacious 5-HT1A agonist. nih.gov These findings underscore the utility of the spiro[4.5]decane scaffold in developing selective receptor modulators. nih.gov
Beyond direct receptor interaction, spiro compounds can influence intracellular signaling pathways. The nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation, immunity, and cell survival, can be modulated by various chemical entities. nih.govnih.gov While direct modulation of the NF-κB pathway by spiro[4.5]decane-1-carboxylic acid itself is not extensively documented in the provided results, the principle that small molecules can selectively modulate such pathways is well-established. nih.gov The structural diversity achievable with the spiro[4.5]decane scaffold makes it a candidate for designing molecules that could potentially interfere with protein-protein interactions or enzyme activities within the NF-κB signaling cascade.
Interaction with Specific Molecular Targets (e.g., ATP synthase)
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For spiro[4.5]decane derivatives, SAR studies have been instrumental in identifying the structural features necessary for potent and selective inhibition of targets like PHDs. nih.govrsc.org These studies involve systematically altering different parts of the molecule and assessing the impact on its biological effect.
For spiro[4.5]decanone PHD inhibitors, the core scaffold itself is a key element for activity, providing a rigid framework that positions other functional groups for optimal interaction with the enzyme's active site. nih.gov Limited SAR has been reported for the broader spiro[4.5]decanone series, but recent studies have provided more detail. nih.govrsc.org Analysis of the binding mode reveals that the spirocyclic core allows for expansion into both the substrate and 2OG binding pockets of the PHDs. nih.gov
Impact of Substituent Variation on Biological Activity and Selectivity
The variation of substituents on the spiro[4.5]decane framework has a significant impact on biological activity and selectivity. nih.gov In the context of PHD inhibitors, modifications have been explored at several positions.
One key area of modification is the aryl group that projects into the hydrophobic pocket of the enzyme. A biphenyl group at this position has been shown to make favorable hydrophobic and π-stacking interactions. nih.govnih.gov Another critical component is the group that chelates the active site iron atom. In many potent spiro[4.5]decanone inhibitors, this is achieved through a nitrogen atom in a pyridine ring and the tertiary amine of the piperidine (B6355638) ring of the spiro scaffold. nih.gov
A study investigating a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives revealed important SAR insights:
Pyridine Ring Substitution: Varying the substituents on the pyridine ring directly influences potency. For example, a 4-methoxy pyridine derivative (compound 24) showed higher potency (IC50 = 0.134 μM) than the unsubstituted pyridine analog (compound 23, IC50 = 0.741 μM). nih.gov A 3-chloro substituent also enhanced potency (compound 13, IC50 = 0.176 μM). nih.gov
Imidazolidine-2,4-dione Core: The integrity of the heterocyclic part of the spiro system is crucial. When the imidazolidine-2,4-dione ring was replaced with an amide group, the resulting analogs were found to be inactive, highlighting the importance of this core structure for maintaining the correct orientation of the interacting moieties. researchgate.net
Selectivity: While many analogs inhibit PHD2 and PHD3 similarly, the differences in IC50 values suggest that modifications to the spiro core could be used to develop isoform-selective inhibitors. nih.gov Furthermore, these compounds generally show good selectivity against other 2OG oxygenases like FIH, which is a desirable trait for a therapeutic candidate. nih.govrsc.org
These findings demonstrate that the spiro[4.5]decane scaffold allows for fine-tuning of biological activity and selectivity through targeted chemical modifications. nih.gov
Stereochemical Effects on Biological Potency and Efficacy
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can have a profound impact on its biological activity. For spiro compounds, including analogs of this compound, chirality can arise from several factors. These include the presence of a chiral center, the specific placement of substituents leading to central chirality, or the inherent twist of the rings creating axial chirality. nih.gov While specific studies on the stereochemical effects of this compound enantiomers are not extensively detailed in the reviewed literature, the principle that stereoisomers can exhibit different biological potencies and efficacies is well-established in medicinal chemistry.
Generally, the differential activity of enantiomers stems from their interactions with chiral biological targets such as enzymes and receptors. These biological macromolecules can distinguish between the different spatial arrangements of the enantiomers, leading to variations in binding affinity, and consequently, in biological response. For instance, in other classes of chiral compounds, it has been observed that one enantiomer may be significantly more active than the other. nih.gov This highlights the importance of considering stereochemistry in drug design and development, as the desired therapeutic effect often resides in a single stereoisomer, while the other may be inactive or even contribute to undesirable side effects. The synthesis of enantiomerically pure spirocyclic compounds is an area of active research, aiming to provide access to specific stereoisomers for biological evaluation. nih.gov
Preclinical Investigations of Pharmacological Effects
The spiro[4.5]decane scaffold and its analogs have been the subject of various in vitro studies to assess their potential as therapeutic agents across different domains.
Antimicrobial Activity:
Derivatives of spiro-4H-pyran have been synthesized and evaluated for their antimicrobial properties against several bacterial strains. nih.gov In one study, a spiroaminopyran derivative demonstrated notable antibacterial effects against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov The presence of an indole (B1671886) ring and a cytosine-like moiety was found to be crucial for the enhanced antibacterial activity of these compounds. nih.gov Another study on spiropyrrolidines linked to thiochroman-4-one (B147511) or chroman-4-one scaffolds also revealed significant antimicrobial activity. mdpi.com Specifically, compounds with a thiochromanone ring showed superior antifungal activity against various fungal strains compared to their chromanone counterparts and the reference drug Amphotericin B. mdpi.com
Interactive Data Table: Antimicrobial Activity of Spiro Compounds
| Compound Class | Key Structural Features | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|---|
| Spiro-4H-pyran derivatives | Indole and cytosine-like moieties | Staphylococcus aureus, Streptococcus pyogenes | Good antibacterial effects | nih.gov |
| Spiropyrrolidines | Thiochroman-4-one scaffold | Various fungal strains | Significant antifungal activity | mdpi.com |
| Spiropyrrolidines | Chroman-4-one scaffold | Various fungal strains | Moderate antifungal activity | mdpi.com |
Antitumor Activity:
Several studies have explored the anticancer potential of spiro[4.5]decane analogs. For example, new 1-thia-4-azaspiro[4.5]decane derivatives and their related thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides have been synthesized and tested against various human cancer cell lines. researchgate.net Some of these compounds exhibited moderate to high inhibitory activity against liver, prostate, and colorectal carcinoma cell lines. researchgate.net Similarly, spiro(lactone-cyclohexanone) compounds have been evaluated for their anti-proliferative and cytotoxic effects on human leukemia cell lines. nih.gov Two compounds, in particular, were found to decrease the viability and proliferation of cancer cells, with one also inhibiting NF-κB activation, a key pathway in cancer progression. nih.gov Furthermore, newly synthesized spiro indoline-2-one derivatives have shown significant anticancer potential against breast cancer cell lines. researchgate.net
Interactive Data Table: Antitumor Activity of Spiro[4.5]decane Analogs
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 1-Thia-4-azaspiro[4.5]decane derivatives | HepG-2 (liver), PC-3 (prostate), HCT-116 (colorectal) | Moderate to high inhibition | researchgate.net |
| Spiro(lactone-cyclohexanone) | U937 and K562 (leukemia) | Down-regulated cancer cell viability and proliferation; NF-κB inhibition | nih.gov |
| Spiro indoline-2-one derivatives | MCF-7 (breast) | Significant anticancer potential | researchgate.net |
Anti-inflammatory Activity:
The anti-inflammatory potential of spiro compounds has also been investigated. Substituted spiro[isoxazolidine-3,2'-tricyclo[3.3.1.1(3,7)]decanes] have been synthesized and reported to have potential anti-inflammatory activity. nih.gov In a study on rearranged abietanes, which can possess spiro structures, some compounds exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophages. nih.gov This suggests that certain spiro compounds could be explored for the treatment of inflammatory conditions.
Cytoprotective Effects:
While direct studies on the cytoprotective effects of this compound are limited, the broader class of spiro compounds has been investigated for such properties. Natural compounds with diverse structures, some of which are complex polycyclic systems that can include spiro-fused rings, have been shown to exhibit cytoprotective effects against oxidative stress. pcom.edu These effects are often mediated through the activation of antioxidant pathways, such as the Nrf2-ARE pathway, and the inhibition of inflammatory pathways like NF-κB. pcom.edu
Anticonvulsant Activity:
Analogs of spiro[4.5]decane carboxylic acid have been synthesized and evaluated for their anticonvulsant activity in animal models. Specifically, spiro[4.5]decane-2-carboxylic acid was among the compounds tested as cyclic analogs of valproic acid, a known anticonvulsant. nih.gov In these studies, spiro[4.6]undecane-2-carboxylic acid was identified as the most active analog, showing favorable results in pentylenetetrazol and picrotoxin-induced seizure models in mice. nih.gov However, it did not provide significant protection against maximal electroshock seizures. nih.gov Other research has also demonstrated the anticonvulsant potential of various spiro compounds, such as substituted-1,3-diazaspiro[4.5]decan-4-ones, which showed significant activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests in mice. researchgate.net
Interactive Data Table: In Vivo Anticonvulsant Activity of Spiro Carboxylic Acid Analogs
| Compound | Animal Model | Seizure Induction Method | Key Findings | Reference |
|---|---|---|---|---|
| Spiro[4.6]undecane-2-carboxylic acid | Mice | Pentylenetetrazol, Picrotoxin | Favorable activity compared to valproic acid | nih.gov |
| Spiro[4.6]undecane-2-carboxylic acid | Mice | Maximal Electroshock Seizure | Inadequate protection | nih.gov |
| Substituted-1,3-diazaspiro[4.5]decan-4-ones | Mice | scPTZ, MES | Significant anticonvulsant activity | researchgate.net |
Cardioprotective Effects:
While specific in vivo studies on the cardioprotective effects of this compound were not found, research on other spiro compounds provides some context. For instance, spironolactone, a well-known mineralocorticoid receptor antagonist with a spiro-lactone structure, and its active derivative potassium canrenoate (B1263433) have been studied for their electropharmacological effects in a canine model. nih.gov High doses of potassium canrenoate were found to prolong ventricular repolarization and the refractory period, which could contribute to a reduction in ventricular electrical vulnerability. nih.gov These findings suggest that the spiro scaffold can be a component of molecules with significant cardiovascular effects, although direct extrapolation to this compound is not possible without specific studies.
Potential Research Applications and Future Directions for Spiro 4.5 Decane 1 Carboxylic Acid
Design of Novel Spiro[4.5]decane-Based Chemical Probes and Ligands
The conformationally constrained spiro[4.5]decane framework is a compelling starting point for the design of novel chemical probes and ligands with high target specificity. The rigidity of the spirocyclic system can effectively orient binding elements, potentially leading to enhanced binding affinity and reduced off-target interactions. tandfonline.comnih.gov This characteristic is particularly advantageous in medicinal chemistry for creating selective inhibitors and modulators of biological targets.
Research has shown that spiro[4.5]decanone derivatives are promising templates for the development of selective inhibitors for 2-oxoglutarate (2OG)-dependent oxygenases, such as prolyl hydroxylase domain (PHD) enzymes. rsc.orgnih.govresearchgate.net These enzymes are implicated in various physiological processes, making their selective inhibition a key therapeutic strategy. The spirocyclic core of these inhibitors can be strategically modified to project into both the substrate and 2OG binding pockets of the target enzyme, allowing for fine-tuning of inhibitory activity and selectivity. nih.gov The development of such probes is crucial for dissecting the roles of individual enzymes in complex biological pathways. researchgate.net
Future efforts in this area will likely focus on expanding the library of spiro[4.5]decane-based probes to target a wider range of proteins. The synthesis of derivatives with diverse functional groups will enable the exploration of new binding interactions and the development of highly selective ligands for various receptors and enzymes.
Exploration of Spiro[4.5]decane-1-carboxylic acid in Advanced Materials Science Applications
The application of spiro compounds extends beyond the biological realm into the field of materials science. Spirocyclic structures can serve as unique building blocks for the creation of complex materials with novel properties. ontosight.ai While specific research on this compound in materials science is still emerging, the inherent characteristics of the spiro[4.5]decane scaffold suggest several potential avenues for exploration.
The rigid and well-defined three-dimensional geometry of the spiro[4.5]decane unit could be exploited in the design of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). The carboxylic acid group provides a convenient anchor point for incorporation into larger polymeric or crystalline structures. Such materials could find applications in gas storage, separation, and catalysis.
Furthermore, the introduction of the spiro[4.5]decane motif into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties due to the constrained nature of the spiro center. The potential for these compounds in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials has also been recognized for spiro compounds in general. researchgate.net
Strategies for Enhancing Selectivity and Efficacy of Spiro[4.5]decane-based Compounds
A key challenge and opportunity in the development of spiro[4.5]decane-based compounds for therapeutic applications lies in optimizing their selectivity and efficacy. The inherent rigidity of the spirocyclic scaffold is a significant advantage in this regard, as it restricts the conformational freedom of the molecule, thereby promoting a more defined interaction with the target protein. tandfonline.comnih.gov
Several strategies can be employed to further enhance these properties:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the spiro[4.5]decane core and its substituents is crucial for understanding how structural changes impact biological activity. nih.gov For instance, studies on spiro[4.5]decanone-based PHD inhibitors have shown that modifications to the core can be exploited to develop isoform-selective inhibitors. researchgate.net
Stereochemical Control: The spiro center and other stereocenters within the molecule offer opportunities for creating stereoisomers with distinct biological profiles. The ability to control the stereochemistry during synthesis is therefore critical for developing highly selective compounds. consensus.app
Computational Modeling: In silico methods can be used to predict the binding modes of spiro[4.5]decane derivatives with their targets, guiding the design of new analogs with improved affinity and selectivity.
The following table summarizes some research findings on the inhibition of prolyl hydroxylase domain 2 (PHD2) by spiro[4.5]decanone derivatives, illustrating the potential for achieving selectivity.
| Compound ID | Target | IC50 (μM) | Reference |
| 11 | tPHD2 | 0.253 | researchgate.net |
| 23 | tPHD2 | 0.741 | researchgate.net |
| 24 | tPHD2 | 0.219 | researchgate.net |
| 26 | tPHD2 | 0.289 | researchgate.net |
| 27 | tPHD2 | 0.333 | researchgate.net |
This table is for illustrative purposes and represents a subset of data from the cited research.
Integration of Artificial Intelligence and Machine Learning in Spiro[4.5]decane Research and Drug Design
Key applications of AI and ML in this context include:
De Novo Design: Generative AI models can design novel spiro[4.5]decane derivatives with desired physicochemical and biological properties. orange.com
Property Prediction: AI algorithms can be trained to predict various properties of spiro[4.5]decane compounds, such as their binding affinity to specific targets, solubility, and potential toxicity, thereby prioritizing the most promising candidates for synthesis and testing. frontiersin.orgnih.gov
Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual spiro[4.5]decane compounds to identify potential hits for a particular biological target.
Synthesis Planning: AI tools can assist in designing efficient and viable synthetic routes for complex spiro[4.5]decane derivatives. frontiersin.org
By leveraging AI and ML, researchers can navigate the vast chemical space of spiro[4.5]decane derivatives more effectively, reducing the time and cost associated with traditional drug discovery and materials development. nih.gov
Development of Sustainable Synthetic Routes for this compound Production
The increasing emphasis on green chemistry necessitates the development of sustainable and environmentally friendly methods for the synthesis of valuable chemical compounds. researchgate.netresearchgate.net While traditional synthetic routes for spirocycles can be complex and generate significant waste, modern synthetic chemistry offers several strategies to address these challenges.
Future research in this area should focus on:
Catalytic Methods: The use of efficient and recyclable catalysts can significantly reduce waste and improve the atom economy of synthetic transformations.
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields, leading to more energy-efficient processes. utrgv.edumdpi.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key principle of green chemistry. utrgv.edumdpi.com
Continuous Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. rsc.org
By adopting these green chemistry principles, the production of this compound and its derivatives can be made more sustainable, aligning with the broader goals of environmental responsibility in chemical research and manufacturing.
Q & A
Q. What biological targets are associated with this compound derivatives?
- Methodological Answer : These derivatives primarily inhibit 2-oxoglutarate (2OG)-dependent prolyl hydroxylases (PHDs), such as PHD2 and PHD3, which regulate hypoxia-inducible factor (HIF) degradation. Selectivity studies use RapidFire mass spectrometry to measure IC₅₀ values against isolated enzyme domains .
Q. How selective are these derivatives against related enzymes (e.g., FIH or histone demethylases)?
- Methodological Answer : Competitive inhibition assays show >25 mM IC₅₀ against Factor Inhibiting HIF (FIH) and weak activity against KDM4 histone demethylases, indicating selectivity for PHD isoforms . Substitutions at the pyridine or imidazole rings modulate selectivity .
Advanced Research Questions
Q. How can inhibitory activity be optimized through structural modifications?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Pyridinyl or imidazole groups at the 2-position enhance metal chelation (e.g., 3-methyl pyridine in compound 11 achieves IC₅₀ = 0.253 µM for PHD2) .
- Rigid linkers (e.g., imidazolidine-2,4-dione) improve binding by aligning aromatic and 2OG pockets .
- Hydroxyl groups at the 3-position (e.g., compound 38 ) form hydrogen bonds with Tyr-310/Tyr-303 residues .
Q. How can contradictions in IC₅₀ values across different substrates (e.g., HIF-1α CODD vs. NODD) be resolved?
- Methodological Answer : Variability arises from substrate efficiency differences. For example, NODD shows lower PHD2 catalytic efficiency than CODD, leading to lower IC₅₀ values. Validate results using full-length HIF-α proteins in cellular assays to confirm physiological relevance .
Q. What strategies improve isoform selectivity (e.g., PHD2 vs. PHD3)?
- Methodological Answer : Modify the spiro[4.5]decanone core to exploit non-conserved residues in the 2OG binding pocket. For instance:
- Compound 24 (IC₅₀ = 0.219 µM for PHD3 vs. 0.253 µM for PHD2) shows isoform preference via steric clashes with PHD2-specific residues .
- Crystallographic analysis of PHD2:11 complexes guides residue-targeted substitutions .
Q. What role does crystallography play in understanding binding modes and metal chelation?
- Methodological Answer : Mn(II)-substituted PHD2 crystal structures (e.g., PHD2:11 complex) reveal:
- The tertiary amine of the piperidine ring and pyridinyl nitrogen coordinate with the active-site metal .
- Hydrophobic interactions with Val-304 and His-374 stabilize binding .
- These insights guide the design of derivatives with enhanced chelation (e.g., imidazole analogs 14/15 ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
